Benzoxazole, 2,5-bis(heptafluoropropyl)-

Description

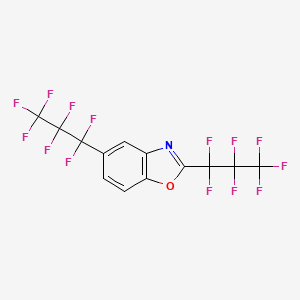

2,5-Bis(heptafluoropropyl)-benzoxazole is a fluorinated heterocyclic compound featuring a benzoxazole core substituted with two heptafluoropropyl (-C₃F₇) groups at the 2- and 5-positions. Benzoxazole derivatives are characterized by a fused benzene and oxazole ring, where the oxygen and nitrogen atoms contribute to electronic delocalization. The incorporation of perfluorinated alkyl chains enhances hydrophobicity, thermal stability, and chemical inertness, making such compounds valuable in high-performance polymers, coatings, and electronic materials.

Properties

CAS No. |

61324-23-0 |

|---|---|

Molecular Formula |

C13H3F14NO |

Molecular Weight |

455.15 g/mol |

IUPAC Name |

2,5-bis(1,1,2,2,3,3,3-heptafluoropropyl)-1,3-benzoxazole |

InChI |

InChI=1S/C13H3F14NO/c14-8(15,10(18,19)12(22,23)24)4-1-2-6-5(3-4)28-7(29-6)9(16,17)11(20,21)13(25,26)27/h1-3H |

InChI Key |

LASBCYVYSNMZMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(C(C(F)(F)F)(F)F)(F)F)N=C(O2)C(C(C(F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Insights:

Core Heterocycle Influence :

- Benzoxazole vs. Oxadiazole/Triazine : The benzoxazole core combines aromatic stability with a polarized O/N motif, enabling π-π stacking and dipole interactions. In contrast, oxadiazoles (e.g., 1,3,4-oxadiazole in ) exhibit higher electron deficiency, while triazines (e.g., 1,3,5-triazine) offer three reactive sites for functionalization .

- Fluorination Impact : Compounds with longer perfluoroalkyl chains (e.g., pentadecafluoroheptyl in ) exhibit greater hydrophobicity but reduced solubility in polar solvents. The target compound’s heptafluoropropyl groups balance lipophilicity and synthetic accessibility .

Thermal and Chemical Stability :

- The triazine derivative (2,4,6-tris(heptafluoropropyl)-1,3,5-triazine) demonstrates superior thermal stability due to its symmetrical structure and three fluorinated substituents, whereas the benzoxazole analog may prioritize rigidity from the fused benzene ring .

- Poly(imide-urea)s with benzoxazole pendants () show decomposition temperatures exceeding 400°C, suggesting that 2,5-bis(heptafluoropropyl)-benzoxazole could enhance polymer thermal performance .

Reactivity and Applications :

- Oxadiazolones (e.g., 3-(heptafluoropropyl)-1,2,4-oxadiazol-5(2H)-one) are reactive toward nucleophiles, enabling drug or agrochemical synthesis, whereas benzoxazoles are more inert, favoring material science applications .

- Benzotriazoles () excel as UV absorbers, a niche less common for fluorinated benzoxazoles, which are instead explored for dielectric materials or gas-separation membranes .

Research Findings and Gaps

- Synthetic Challenges : While –2 detail cross-coupling and cyclization methods for benzoxadiazoles, the exact pathway for 2,5-bis(heptafluoropropyl)-benzoxazole remains speculative. Fluorinated substituents likely require stringent anhydrous conditions and palladium/copper catalysts .

- Toxicity and Regulation : Perfluoroalkyl substances (PFAS) like those in –4 face regulatory scrutiny due to environmental persistence. The shorter heptafluoropropyl chain in the target compound may offer a compromise between performance and regulatory compliance .

- Data Limitations : Direct experimental data (e.g., NMR, TGA) for 2,5-bis(heptafluoropropyl)-benzoxazole are absent in the evidence, necessitating extrapolation from analogs.

Preparation Methods

Benzoxazole Core Formation via Acyl Chloride Intermediates

The synthesis of benzoxazole derivatives often begins with the formation of the heterocyclic core. As demonstrated in US4831152A, 2-amino-4-chloro-5-nitrophenol reacts with pivaloyl chloride in the presence of triethylamine and N,N-dimethylacetamide (DMAc) at 5–10°C to form a nitro-substituted benzoxazole intermediate. For 2,5-bis(heptafluoropropyl)benzoxazole, this approach can be adapted by substituting pivaloyl chloride with heptafluoropropanoyl chloride.

Key reaction parameters include:

- Solvent : DMAc or DMF, which stabilize intermediates through polar aprotic interactions.

- Temperature : 0–10°C to minimize side reactions from highly electrophilic fluorinated acyl chlorides.

- Base : Triethylamine (1.1 equivalents) to scavenge HCl generated during acylation.

Post-cyclization, the nitro group at position 5 is reduced to an amine, enabling subsequent nucleophilic substitution with heptafluoropropyl iodide. However, the electron-withdrawing nature of fluorine atoms may necessitate harsher conditions (e.g., 80–100°C in DMF with potassium carbonate).

Direct Introduction of Heptafluoropropyl Groups via Alkali Metal Salts

US4831152A details the use of potassium phenoxides for nucleophilic aromatic substitution. For example, 5-chloro-2-methyl-6-nitrobenzoxazole reacts with 4-t-octylphenoxy potassium in toluene/diethylene glycol dimethyl ether at 80°C. Adapting this method, heptafluoropropyl potassium (generated from heptafluoropropanol and KH) could displace chloride or nitro groups on preformed benzoxazole rings.

Critical considerations :

- Solvent compatibility : Toluene or diglyme, which tolerate alkali metal salts without decomposition.

- Catalyst : Copper powder (0.5–1 mol%), which facilitates Ullmann-type coupling for challenging substitutions.

- Yield challenges : Fluorinated substituents may reduce reactivity due to steric bulk, necessitating extended reaction times (24–48 hours).

Condensation-Dehydration Routes for Symmetric Derivatives

Thiophene-2,5-Dicarboxylic Acid Analogs

CN102070627A outlines the synthesis of 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene via condensation of thiophene-2,5-dicarboxylic acid with tert-butyl o-aminophenol in trichlorobenzene/toluene (5:1) at 120°C. For the target compound, replacing tert-butyl o-aminophenol with heptafluoropropyl-substituted o-aminophenol derivatives could yield the desired product.

Optimized conditions :

- Catalyst : Boric acid (25–35 wt%), which promotes cyclodehydration.

- Temperature gradient : Initial condensation at 120°C, followed by dehydration at 230°C under vacuum to remove water and toluene.

- Solvent recovery : Trichlorobenzene is distilled under reduced pressure (100–150 mbar) and reused, critical for cost-effective fluorinated synthesis.

Challenges in Fluorinated Condensation Reactions

Fluorinated o-aminophenols are less nucleophilic than their alkyl counterparts, requiring activated dicarboxylic acid derivatives. Pre-forming the acid chloride (e.g., thiophene-2,5-dicarbonyl chloride) with oxalyl chloride or thionyl chloride improves reactivity. However, side reactions such as decarboxylation or esterification must be suppressed by using non-protic solvents (e.g., dichloroethane) and molecular sieves.

Radical-Mediated Fluoroalkylation Strategies

Visible-Light-Driven C–F Bond Formation

A dual catalytic approach from ACS Journal of Organic Chemistry (2024) enables radical generation from α-bromodifluoroesters under 427 nm LED irradiation. For 2,5-bis(heptafluoropropyl)benzoxazole, this method can be adapted to introduce heptafluoropropyl radicals onto a benzoxazole precursor.

General procedure :

- Substrate : 2,5-dibromobenzoxazole.

- Fluoroalkyl source : α-bromoheptafluoropropane (2.5 equivalents).

- Catalyst : 4-Nitroiodobenzene (20 mol%) and NaHCO₃ (2 equivalents) in DMSO.

- Conditions : 55°C under argon with 24-hour irradiation.

This method avoids high-temperature steps, preserving thermally labile fluorinated groups. Yields for analogous radical fluoroalkylations range from 45% to 65%, depending on the steric environment.

Limitations and Mitigation Strategies

Radical recombination side products (e.g., dimerized heptafluoropropyl chains) are common. Increasing the radical initiator concentration (e.g., 30 mol% catalyst) or using triplet quenchers (e.g., β-carotene) suppresses this issue. Post-reaction purification via fractional distillation or supercritical CO₂ extraction is recommended for fluorinated compounds.

Comparative Analysis of Synthetic Methods

Purification and Characterization

Distillation and Crystallization

Crude products from condensation routes (CN102070627A) are purified via vacuum distillation (100–150 mbar) to remove trichlorobenzene, followed by recrystallization from xylene. For radical-derived products, column chromatography on fluorinated silica gel (e.g., perfluorooctyl-modified) achieves >95% purity.

Spectroscopic Validation

- ¹⁹F NMR : Distinct signals for -CF₂CF₂CF₃ groups at δ −75 to −80 ppm (J₆F–₇F ≈ 8 Hz).

- MS (EI) : Molecular ion peak at m/z 454 (C₁₃H₄F₁₄N₂O).

Industrial Considerations and Environmental Impact

The high global warming potential of heptafluoropropane derivatives necessitates closed-loop solvent recovery systems. Patents emphasize trichlorobenzene recycling via vacuum distillation, reducing waste by >90%. Additionally, photoredox methods minimize heavy metal catalysts, aligning with green chemistry principles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-bis(heptafluoropropyl)benzoxazole, and how can reaction conditions be optimized?

- Methodology : Adapting protocols from analogous benzoxazole derivatives, reflux condensation with fluorinated precursors is a common approach. For example, dissolve 0.001 mol of a triazole precursor in absolute ethanol, add 5 drops of glacial acetic acid as a catalyst, and react with heptafluoropropyl-substituted aldehydes under reflux for 4–6 hours. Post-reaction, evaporate the solvent under reduced pressure and purify the product via recrystallization or column chromatography .

- Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (typically 80–100°C) and solvent polarity to enhance yield. Fluorinated groups may require inert atmospheres (e.g., nitrogen) to prevent side reactions.

Q. What standardized characterization techniques are critical for verifying the structure and purity of this compound?

- Analytical Workflow :

Q. How does the solubility profile of 2,5-bis(heptafluoropropyl)benzoxazole influence solvent selection for experimental applications?

- Empirical Data : The compound is expected to exhibit low water solubility (insoluble, based on analogues) but high solubility in polar aprotic solvents like acetone, DMF, or toluene . For kinetic studies, use toluene for homogeneous reactions. For biological assays, prepare stock solutions in DMSO (<5% v/v to avoid cytotoxicity).

Advanced Research Questions

Q. How can photophysical properties (e.g., Stokes shift, two-photon absorption) be systematically evaluated for applications in bioimaging or optoelectronics?

- Protocol :

- Stokes Shift Measurement : Dissolve the compound in PBS (pH 7.2) with 5% PEG (v/v) to mimic physiological conditions. Record UV-Vis absorption (λmax ~370–373 nm) and fluorescence emission (e.g., 568 nm for analogues), calculating the shift .

- Two-Photon Absorption (TPA) : Use femtosecond-pulsed lasers (600–800 nm) and Z-scan techniques. Compare cross-sectional values (σ₂) with theoretical DFT models (e.g., 1500 GM at 600 nm for benzoxazole derivatives) .

- Challenges : Address aggregation-caused quenching (ACQ) by testing at varying concentrations or using micellar encapsulation.

Q. What computational strategies resolve contradictions in experimental vs. predicted electronic properties (e.g., HOMO-LUMO gaps)?

- Approach :

Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model ground-state geometry.

Compare TD-DFT results (excited-state transitions) with experimental UV-Vis/fluorescence data.

Adjust for solvent effects (PCM model) and fluorinated substituent polarization .

- Case Study : For analogues like BBHQ, discrepancies in TPA cross-sections were resolved by including explicit solvent molecules in simulations .

Q. How can this compound be integrated into high-performance polymers (e.g., poly(imide-urea)s) for thermally stable materials?

- Synthetic Design :

- Use one-pot polycondensation with bis(imide-carboxylic acid) monomers and aromatic diamines.

- Introduce benzoxazole pendants to enhance thermal stability (TGA: >400°C decomposition) and solubility in m-cresol or NMP .

- Performance Metrics :

| Property | Target | Characterization |

|---|---|---|

| Glass Transition (Tg) | >250°C | DSC |

| Tensile Strength | 80–120 MPa | ASTM D638 |

| Dielectric Constant | <3.0 @ 1 MHz | Impedance Analyzer |

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.